molecular formula C6H3FINO2 B3391485 2-Fluoro-5-iodoisonicotinic acid CAS No. 1804496-73-8

2-Fluoro-5-iodoisonicotinic acid

Cat. No.: B3391485
CAS No.: 1804496-73-8
M. Wt: 267.00 g/mol
InChI Key: JZTABGNYAQWALS-UHFFFAOYSA-N
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Description

2-Fluoro-5-iodoisonicotinic acid is an organic compound that belongs to the class of halogenated pyridine derivatives It is characterized by the presence of both fluorine and iodine atoms attached to the pyridine ring, specifically at the 2 and 5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-iodoisonicotinic acid typically involves halogenation reactions. One common method is the direct iodination of 2-fluoropyridine-5-carboxylic acid using iodine and a suitable oxidizing agent. Another approach involves the Suzuki-Miyaura coupling reaction, where 2-fluoro-5-bromopyridine is coupled with an appropriate boronic acid derivative in the presence of a palladium catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring environmental and safety compliance.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-iodoisonicotinic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while nucleophilic substitution can produce a variety of substituted pyridines.

Scientific Research Applications

2-Fluoro-5-iodoisonicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-iodoisonicotinic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to biological molecules, potentially leading to inhibition or activation of specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-iodoisonicotinic acid is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical and biological properties. This dual halogenation can enhance its reactivity in coupling reactions and potentially improve its efficacy in biological applications.

Properties

IUPAC Name

2-fluoro-5-iodopyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FINO2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTABGNYAQWALS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1804496-73-8
Record name 2-fluoro-5-iodopyridine-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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